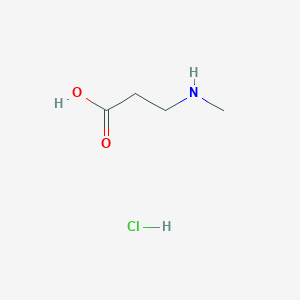

3-(Methylamino)propanoic acid hydrochloride

Overview

Description

3-(Methylamino)propanoic acid hydrochloride is a derivative of the naturally occurring amino acid gamma-aminobutyric acid (GABA). It is commonly used in studies of cell physiology and biochemistry. It has been used in a variety of laboratory experiments, including studies of neurotransmitter receptor function, calcium homeostasis, and cell signaling pathways .

Synthesis Analysis

The synthesis of this compound involves several steps. Methylamine is converted to N-methylpentylamine via successive reactions with 4-toluene sulfonyl chloride, pentane bromide, and deprotection. This is followed by a reaction with methyl acrylate and hydrolysis to give 3-(N-methyl-N-pentylamino)propanoic acid hydrochloride .Molecular Structure Analysis

The molecular formula of this compound is C4H10ClNO2 . The molecular weight is 139.58 . The InChI key is NMVZBHCSFYRWFC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The density is 1.052 . The boiling point and melting point are not specified .Scientific Research Applications

Bioavailability and Pharmacokinetics

- Bioavailability in Primates: 2-Amino-3-(methylamino)propanoic acid (BMAA) demonstrated high oral bioavailability in cynomolgus monkeys, with 80% absorption into systemic circulation, indicating its potential for oral administration in primate models (Duncan et al., 1992).

- Pharmacokinetics in Rats: BMAA showed limited brain uptake in rats due to low blood-brain barrier permeability, but could reach potentially toxic levels in the brain after large doses, suggesting its relevance in neurotoxicity studies (Duncan et al., 1991).

Synthesis and Chemical Analysis

- Synthesis Techniques: The synthesis of 3-(methylamino)propanoic acid derivatives has been explored for various applications, including the synthesis of potential antidepressants (Hill & Wisowaty, 1990) and the preparation of neurotoxins (Hu & Ziffer, 1990).

- Vibrational Spectroscopy in Drug Polymorphism: The compound has been studied using vibrational spectroscopy to understand its polymorphism, which is crucial for drug development and manufacturing processes (Taddei et al., 2002).

Applications in Medical Research

- Anti-Cancer Activity: Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a derivative of 3-(methylamino)propanoic acid, showed in vitro anti-cancer activity against human gastric cancer cell lines (Liu et al., 2019).

- Synthesis of Dabigatran Etexilate: The compound's derivatives have been used in the synthesis of Dabigatran Etexilate, an oral direct thrombin inhibitor (Cheng Huansheng, 2013).

Other Applications

- Fluorescence Derivatisation: The compound has been explored for its potential as a fluorescent derivatising agent in amino acid analysis (Frade et al., 2007).

- Bio-based Chemical Production: 3-Hydroxypropionic acid, related to 3-(methylamino)propanoic acid, is an important platform chemical with various industrial applications (Vidra & Németh, 2017).

Mechanism of Action

Target of Action

Mode of Action

Safety and Hazards

3-(Methylamino)propanoic acid hydrochloride is classified as hazardous. It may be corrosive to metals and cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, wearing protective equipment, ensuring adequate ventilation, and storing in a dry place .

Biochemical Analysis

Biochemical Properties

3-(Methylamino)propanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter receptor function and calcium homeostasis. It interacts with various enzymes and proteins, including neurotransmitter receptors and calcium-binding proteins. These interactions are crucial for maintaining cellular homeostasis and regulating neurotransmission .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect neurotransmitter receptor function, leading to alterations in cell signaling and gene expression. Additionally, this compound can modulate calcium homeostasis, which is essential for various cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with neurotransmitter receptors and calcium-binding proteins. These interactions can lead to the inhibition or activation of specific enzymes, resulting in changes in gene expression and cellular function. The compound’s ability to modulate calcium homeostasis further contributes to its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to alterations in its biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmitter receptor function and calcium homeostasis without causing significant adverse effects. At higher doses, it may lead to toxic effects, including disruptions in cellular function and gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism and calcium homeostasis. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for maintaining cellular homeostasis and regulating biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The compound’s ability to modulate calcium homeostasis further contributes to its transport and distribution within cells .

Subcellular Localization

This compound is localized within specific subcellular compartments, including the cytoplasm and organelles involved in calcium homeostasis. Targeting signals and post-translational modifications direct the compound to these compartments, influencing its activity and function. The compound’s interactions with neurotransmitter receptors and calcium-binding proteins further contribute to its subcellular localization .

properties

IUPAC Name |

3-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-5-3-2-4(6)7;/h5H,2-3H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVZBHCSFYRWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2679-14-3 | |

| Record name | N-Methyl-beta-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1419360.png)

![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B1419370.png)

![Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1419373.png)

![1-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1419374.png)

![[2,2-Dimethyl-1-(2-thienyl)cyclopropyl]methanol](/img/structure/B1419381.png)